molecular formula C7H7N3 B1514126 2-Ethylpyrimidine-5-carbonitrile CAS No. 1060817-38-0

2-Ethylpyrimidine-5-carbonitrile

Cat. No.: B1514126
CAS No.: 1060817-38-0
M. Wt: 133.15 g/mol
InChI Key: MIFBIJDNSKXRMG-UHFFFAOYSA-N
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Description

2-Ethylpyrimidine-5-carbonitrile is a heterocyclic aromatic organic compound belonging to the pyrimidine family It features a pyrimidine ring substituted with an ethyl group at the 2-position and a cyano group at the 5-position

Biochemical Analysis

Biochemical Properties

2-Ethylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as tyrosine kinases, specifically the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the active site of EGFR and inhibiting its activity . This interaction leads to the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. It has been shown to exhibit cytotoxic activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the upregulation of caspase-3 . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting EGFR-mediated signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. Furthermore, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods . Long-term studies have shown that this compound maintains its cytotoxic effects on cancer cells, with sustained inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased inhibition of tumor growth . At high doses, this compound may also exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation through phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450s, which catalyze the oxidation of this compound, leading to the formation of metabolites that are further conjugated and excreted . The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion and may also be actively transported by specific membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with its target enzymes and signaling molecules . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These localization patterns can influence the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpyrimidine-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of ethylamine with cyanoacetamide under specific conditions. The reaction typically requires heating in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including its potential as an anticancer agent.

  • Medicine: Research has shown that derivatives of 2-Ethylpyrimidine-5-carbonitrile exhibit cytotoxic activity against certain cancer cell lines.

  • Industry: It is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-Ethylpyrimidine-5-carbonitrile is similar to other pyrimidine derivatives, such as 2-methylpyrimidine-5-carbonitrile and 2-ethylpyrimidine-4-carbonitrile its unique substitution pattern at the 2- and 5-positions gives it distinct chemical and biological properties

Properties

IUPAC Name

2-ethylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-7-9-4-6(3-8)5-10-7/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFBIJDNSKXRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651012
Record name 2-Ethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-38-0
Record name 2-Ethyl-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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